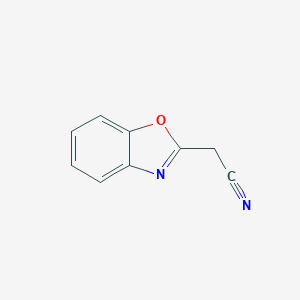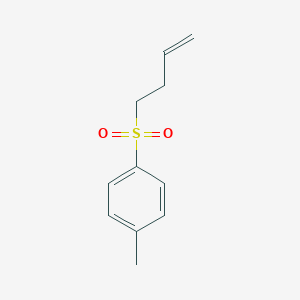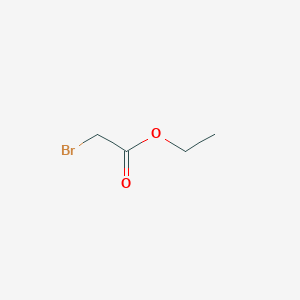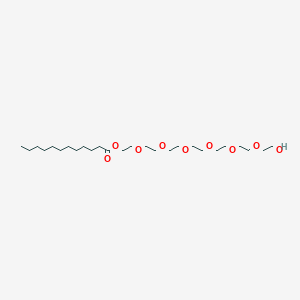
20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate, also known as HEA, is a synthetic surfactant that has been widely studied for its potential use in various scientific and medical applications. HEA is a non-ionic surfactant that is composed of a hydrophilic head group and a hydrophobic tail. The hydrophilic head group is made up of six ethylene oxide units, while the hydrophobic tail consists of a single lauric acid molecule.
Mechanism Of Action
20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate functions as a surfactant, which means that it can reduce the surface tension between two liquids or between a liquid and a solid. This property makes 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate an effective emulsifier and dispersant. In drug delivery applications, 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate can help to improve the solubility and bioavailability of drugs by facilitating their absorption into target cells.
Biochemical And Physiological Effects
20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate has been shown to have low toxicity and is generally well-tolerated by cells and tissues. In vitro studies have demonstrated that 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate can improve the uptake of drugs by cells and can enhance the cytotoxic effects of certain anticancer agents. 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory conditions.
Advantages And Limitations For Lab Experiments
One of the main advantages of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate is its ability to improve the solubility and bioavailability of drugs. This property makes 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate a promising carrier for a wide range of drugs. However, 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate has some limitations in laboratory experiments. For example, 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate can be difficult to handle due to its high viscosity, which can make it challenging to accurately measure and dispense.
Future Directions
20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate is a promising compound that has the potential to be used in a wide range of scientific and medical applications. Some possible future directions for research on 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate include:
1. Development of new drug delivery systems using 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate as a carrier.
2. Investigation of the mechanisms underlying the anti-inflammatory properties of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate.
3. Exploration of the potential use of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
4. Optimization of the synthesis process for 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate to improve yield and reduce costs.
5. Investigation of the potential use of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate in other fields, such as cosmetics and personal care products.
Conclusion
In conclusion, 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate is a synthetic surfactant that has shown promise in a wide range of scientific and medical applications. 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate can improve the solubility and bioavailability of drugs and has anti-inflammatory properties. While 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate has some limitations in laboratory experiments, it is a compound that is worthy of further investigation and research.
Synthesis Methods
20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate can be synthesized through a series of chemical reactions involving the reaction of ethylene oxide with lauric acid. The synthesis process involves the use of a catalyst, which helps to facilitate the reaction between the two compounds. The resulting product is a clear, colorless liquid that is highly soluble in water.
Scientific Research Applications
20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate has been studied extensively for its potential use in various scientific and medical applications. One of the most promising applications of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate is in the field of drug delivery. 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate has been shown to be an effective carrier for a wide range of drugs, including anticancer agents, antibiotics, and anti-inflammatory drugs. 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate can be used to encapsulate these drugs, which can then be delivered to specific target cells or tissues.
properties
CAS RN |
15901-19-6 |
|---|---|
Product Name |
20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate |
Molecular Formula |
C26H52O9 |
Molecular Weight |
508.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dodecanoate |
InChI |
InChI=1S/C26H52O9/c1-2-3-4-5-6-7-8-9-10-11-26(28)35-25-24-34-23-22-33-21-20-32-19-18-31-17-16-30-15-14-29-13-12-27/h27H,2-25H2,1H3 |
InChI Key |
BQQKPNOCOGNCFY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCO |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCO |
Other CAS RN |
15901-19-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



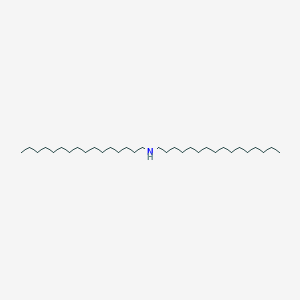
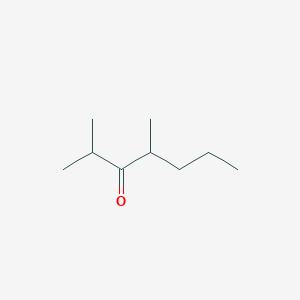
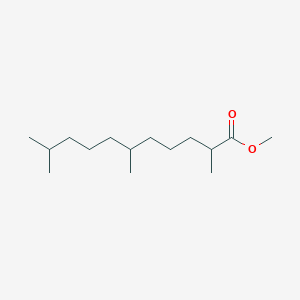
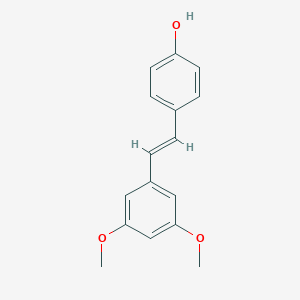
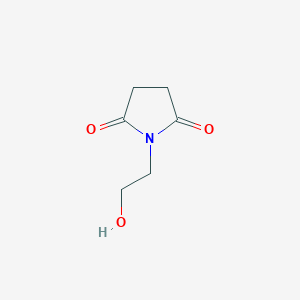
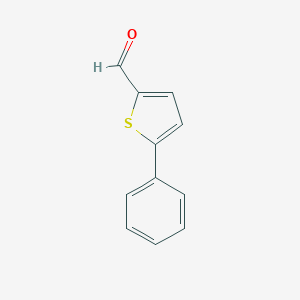

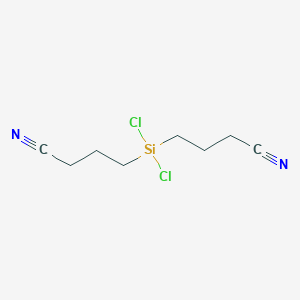
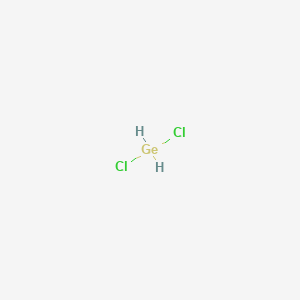

![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)
